

challenges in synthesizing stable FAPI compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FT-FAPI-12_9	
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FAPI Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of stable Formamidinium Lead Iodide (FAPI) perovskite compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of FAPI compounds, offering potential causes and solutions.

Issue 1: Rapid degradation of FAPI film to the non-perovskite yellow δ -phase at room temperature.

- Question: My black α -FAPI film quickly turns yellow after synthesis, even in an inert atmosphere. What is causing this phase transition and how can I prevent it?
- Answer: The photoactive black α-phase of FAPI is thermodynamically unstable at room temperature and tends to convert to the photo-inactive yellow δ-phase.[1][2][3][4][5][6] This transition is a significant challenge in achieving stable FAPI compounds.

Troubleshooting Steps:



- Compositional Engineering: Introduce other cations or anions to improve the Goldschmidt tolerance factor and stabilize the perovskite structure.
 - Mixed Cations: Incorporating smaller cations like methylammonium (MA+) or cesium (Cs+) can help stabilize the α-phase.[4][6][7] For instance, a common strategy is the partial substitution of formamidinium (FA+) with MA+.[4][6] Similarly, the addition of Cs+ has been shown to suppress the formation of the yellow δ-phase.[4]
 - Mixed Halides: Partial replacement of iodide (I⁻) with bromide (Br⁻) can also enhance phase stability, although it may lead to a slight increase in the bandgap.[6]
- \circ Additive Engineering: Utilize additives that can chemically or structurally stabilize the α phase.
 - Methylammonium Chloride (MACI): MACI is a widely used additive that aids in the crystallization of high-quality α-FAPI films and improves phase stability.[1][2] It can be added to the precursor solution.
 - Lead Sulfide Quantum Dots (PbS QDs): The incorporation of PbS QDs has been shown to enhance the long-term stability of FAPI films, likely through chemi-structural stabilization of the α-phase.[1][2]
 - Polyvinylpyrrolidone (PVP): PVP, a polymer additive, can help prevent film degradation by forming stable complexes with the perovskite precursors, leading to slower, more controlled crystallization.[8]

Issue 2: Poor film morphology with pinholes and small grain size.

- Question: My FAPI films have a non-uniform surface with many pinholes and small crystal grains. How can I improve the film quality?
- Answer: Poor film morphology is often related to uncontrolled, rapid crystallization of the perovskite layer. This can be addressed through solvent and additive engineering.

Troubleshooting Steps:



- Solvent Engineering: The choice of solvent and the use of solvent additives can significantly influence the crystallization process.
 - Coordinating Solvents: Use of a coordinating solvent like N-methyl-2-pyrrolidone (NMP) can form an intermediate adduct with the lead iodide (FAI·PbI₂·NMP), which assists in the formation of smooth and pinhole-free perovskite thin films.[1][2]
 - Ternary Solvent Systems: A mixture of solvents, for example, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and NMP, can help control nucleation and retard crystal growth, leading to dense films with large grains.[9]
- Anti-Solvent Quenching: The anti-solvent dripping step during spin coating is crucial for inducing uniform nucleation.
 - Optimize Dripping Time and Volume: The timing and volume of the anti-solvent (e.g., chlorobenzene, toluene) application need to be carefully optimized to achieve a uniform supersaturation of the precursor film.
 - Hybrid Anti-Solvent Strategy: A mixture of anti-solvents can provide a better balance between their extracting ability and volatility, which can help in eliminating granular grains.[10]

Issue 3: Film degradation when exposed to ambient air.

- Question: My FAPI films are stable in a glovebox but degrade quickly when exposed to air.
 What are the primary degradation mechanisms, and how can they be mitigated?
- Answer: The instability of FAPI in ambient air is primarily due to its sensitivity to moisture and oxygen.[11][12] Moisture can trigger the transition to the δ-phase, while both moisture and oxygen can lead to the decomposition of the perovskite material.[1][11][12]

Troubleshooting Steps:

 Controlled Atmosphere Fabrication: While challenging, fabrication in a controlled ambient atmosphere with moderate relative humidity (RH) can sometimes be beneficial. It has been observed that films prepared in air with an NMP additive can form Pb-O bonds that



block the propagation of the δ -FAPI phase, leading to enhanced stability compared to films made in a nitrogen atmosphere.[1][2]

- Surface Passivation: Apply a passivation layer on top of the FAPI film to protect it from the environment.
 - 2D Perovskite Capping Layer: Forming a thin layer of a 2D perovskite on top of the 3D FAPI can effectively passivate surface defects and act as a barrier against moisture.[10]
- Encapsulation: Encapsulating the final device is a crucial step to prevent long-term degradation from environmental factors.

Frequently Asked Questions (FAQs)

- Q1: What is the optimal annealing temperature and time for FAPI films?
 - A1: The optimal annealing conditions can vary depending on the specific precursor composition and solvent system used. However, a common temperature range is 150-170 °C for 10-30 minutes. It is recommended to perform a systematic optimization of the annealing temperature and time for your specific experimental setup to achieve the best film quality and device performance.
- Q2: Can FAPI be synthesized using a one-step deposition method?
 - A2: Yes, FAPI films can be prepared using a one-step method where the FAI and PbI₂ precursors are dissolved in a common solvent and spin-coated.[8] However, this method can sometimes lead to issues with crystallization control. An anti-solvent dripping step is often employed in the one-step method to improve film morphology.[8]
- Q3: What is the two-step sequential deposition method for FAPI?
 - A3: In the two-step method, a layer of PbI₂ is first deposited, followed by a second step of spin-coating a solution of FAI on top of the PbI₂ layer. The FAI solution then reacts with the PbI₂ film to form the FAPI perovskite upon annealing. This method can offer better control over the film morphology.
- Q4: How do additives like MACI and PbS QDs improve the stability of FAPI?



- A4: MACI helps in the crystallization process, leading to higher quality films with fewer defects, and can also be incorporated into the FAPI structure to improve phase stability.[1]
 PbS quantum dots are believed to enhance stability through a chemi-structural stabilization of the α-FAPI phase.[1][2]
- Q5: What is the role of N-methyl-2-pyrrolidone (NMP) in FAPI synthesis?
 - A5: NMP acts as a Lewis base and can form an intermediate complex with PbI₂, a Lewis acid.[1][2] This intermediate phase helps to control the crystallization of the perovskite film, resulting in a smoother, more uniform morphology with fewer pinholes.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on FAPI stabilization.

Table 1: Impact of Fabrication Atmosphere and Additives on FAPI Device Stability

Fabrication Condition	Additive	T ₈₀ (days)	Initial PCE (%)	Reference
Nitrogen Atmosphere	None	21	-	[1][2]
Ambient Air (RH 40-60%)	None	112	-	[1][2]
Ambient Air (RH 40-60%)	PbS QDs (1 mg/mL)	145	19.4	[1][2]

T₈₀ represents the time over which the power conversion efficiency (PCE) of the device drops to 80% of its initial value.

Experimental Protocols

Protocol 1: One-Step Deposition of FAPI with Anti-Solvent Quenching

Precursor Solution Preparation:



- Dissolve Formamidinium Iodide (FAI) and Lead Iodide (PbI₂) in a 1:1 molar ratio in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
 [13]
- If using additives, add the desired amount of MACI or other additives to the solution. A typical concentration for the perovskite precursor is 1.35 M.[13]
- Stir the solution at a moderate temperature (e.g., 50-60 °C) until all components are fully dissolved.

Spin Coating:

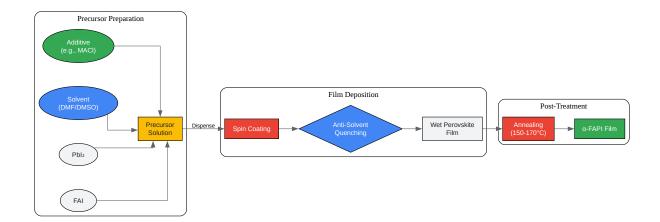
- Clean the substrates thoroughly.
- Spin-coat the precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).
- During the second, higher-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

Annealing:

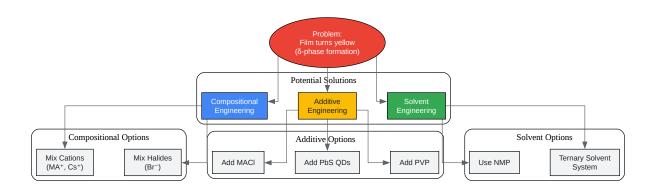
 Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 150-170 °C) for a specified time (e.g., 10-15 minutes).

Visualizations









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- To cite this document: BenchChem. [challenges in synthesizing stable FAPI compounds].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606664#challenges-in-synthesizing-stable-fapi-compounds]

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